
2-Chloro-5-iodopyridine
Overview
Description
2-Chloro-5-iodopyridine is a halo-substituted pyridine with the molecular formula C5H3ClIN. It is a crystalline powder or flakes that range in color from off-white to yellow-beige . This compound is used as a reagent in various chemical syntheses, including the multi-step synthesis of (±)-epibatidine .
Preparation Methods
2-Chloro-5-iodopyridine can be synthesized through several methods. One common synthetic route involves the iodination of 2-chloropyridine. This process typically includes the following steps:
Nitration: 2-Chloro-5-methylpyridine is subjected to nitration reactions.
Reduction: The nitrated product undergoes reduction reactions.
Diazotization: The reduced product is then diazotized.
Iodination: Finally, the diazotized product is iodinated to yield this compound.
Chemical Reactions Analysis
2-Chloro-5-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki coupling reactions with phenylboronic acid dimethyl ester to form 2-Chloro-5-phenylpyridine.
Heck Coupling Reactions: It can react with N-protected 2-azabicyclo[2.2.1]hept-5-enes to form exo-5- and exo-6-(6′-chloro-3′-pyridyl)-2-azabicyclo[2.2.1]heptanes.
Formation of Diaryliodonium Salts: It can be used in the synthesis of substituted diaryliodonium salts.
Scientific Research Applications
Medicinal Chemistry Applications
2-Chloro-5-iodopyridine serves as a key intermediate in the synthesis of several pharmacologically relevant compounds. Notable applications include:
- Synthesis of Phosphodiesterase Type 5 Inhibitors : This compound is utilized to synthesize 2-chloro-5-(2-pyridyl)pyrimidine, which is a precursor for selective phosphodiesterase type 5 inhibitors. These inhibitors are significant in treating erectile dysfunction and pulmonary hypertension. The synthesis involves cross-coupling with 2-pyridylzinc chloride using palladium catalysis, yielding products with high purity and yield .
- Prostaglandin E Synthetase Inhibitors : Another application involves synthesizing inhibitors for prostaglandin E synthetase (PGES-1). The process includes several steps, starting from 5-iodopyrimidine-2-amine, leading to the formation of morpholine derivatives that exhibit anti-inflammatory properties .
- Antitumor Compounds : Historical research highlighted the use of this compound in the synthesis of N-benzoyl urea compounds, which have shown efficacy in cancer treatment. These compounds were developed by coupling various aromatic and heterocyclic moieties, demonstrating the versatility of this compound in creating complex structures .
Organic Synthesis Applications
Beyond medicinal chemistry, this compound is employed in various organic synthesis reactions:
- Suzuki Coupling Reactions : This compound can react with phenylboronic acid dimethyl ester to produce 2-chloro-5-phenylpyridine, showcasing its utility in forming carbon-carbon bonds .
- Heck Reactions : It has been used in Heck coupling reactions to synthesize substituted azabicyclo compounds, which are important in developing new materials and pharmaceuticals .
Material Science Applications
In material science, this compound acts as a precursor for synthesizing functionalized polymers and materials:
- Polymer Synthesis : The compound's reactivity allows it to be incorporated into polymer chains, enhancing the properties of the resulting materials. Its halogen substituents facilitate further functionalization, making it valuable for creating tailored polymeric materials with specific properties.
Case Study 1: Synthesis of (+)-Floyocidin B
A recent study demonstrated the use of this compound in the total synthesis of (+)-floyocidin B. The regioselective functionalization strategies led to effective synthetic routes that utilized this compound as a critical building block .
Case Study 2: Development of Antitumor Agents
Research conducted in Japan highlighted the synthesis of antitumor agents using this compound as an intermediate. The study illustrated a multi-step process where this compound was crucial for obtaining biologically active derivatives that showed promising results against cancer cell lines .
Mechanism of Action
The mechanism of action of 2-Chloro-5-iodopyridine involves its role as a versatile reagent in organic synthesis. It acts as both a nucleophile and an electrophile due to the presence of the chlorine and iodine atoms, respectively. This dual functionality allows it to participate in a wide range of chemical reactions, facilitating the formation of carbon-nitrogen and carbon-carbon bonds .
Comparison with Similar Compounds
2-Chloro-5-iodopyridine can be compared with other halo-substituted pyridines, such as:
2-Iodopyridine: This compound has a similar structure but lacks the chlorine atom.
3-Iodopyridine: This isomer has the iodine atom at the third position and is used in the synthesis of pyridine alkaloids.
2-Chloro-5-phenylpyridine: Formed via Suzuki coupling reactions, this compound is used in various organic syntheses.
This compound is unique due to its dual halogen substitution, which provides it with distinct reactivity and versatility in chemical synthesis.
Biological Activity
2-Chloro-5-iodopyridine (CAS Number: 69045-79-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, synthesis applications, and relevant case studies.
- Molecular Formula : C₅H₃ClIN
- Molecular Weight : 239.44 g/mol
- Density : 2.1 g/cm³
- Melting Point : 95-98 °C
- Boiling Point : 253.2 °C
- Water Solubility : Insoluble
Biological Activities
This compound exhibits a range of biological activities, making it a valuable compound in pharmaceutical research. Key areas of activity include:
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has been shown to inhibit various bacterial strains and viruses, including:
- Antiviral Activity : Effective against influenza and other viral infections.
- Antibacterial Activity : Demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Cancer Research
The compound has been explored for its potential as an anticancer agent. It acts on several signaling pathways involved in cancer progression, including:
- Cell Cycle Regulation : Inhibits specific kinases that control cell cycle progression, leading to apoptosis in cancer cells.
- DNA Damage Response : Modulates pathways related to DNA repair mechanisms, enhancing the efficacy of chemotherapeutic agents.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Protein Kinase Inhibition : The compound inhibits specific protein kinases involved in cell signaling and proliferation.
- Epigenetic Modulation : Influences histone modifications and gene expression patterns associated with tumor growth and metastasis.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells, leading to cell death.
Study 1: Antiviral Efficacy
A study published in MedChemExpress reported that this compound effectively inhibited the replication of the dengue virus in vitro. The mechanism was linked to the compound's ability to interfere with viral RNA synthesis pathways .
Study 2: Anticancer Properties
In a study focusing on breast cancer cell lines, this compound demonstrated potent anti-proliferative effects by inducing G2/M phase arrest and promoting apoptosis through the activation of caspase pathways .
Study 3: Antimicrobial Applications
Another research highlighted its broad-spectrum antimicrobial activity. The compound was effective against resistant strains of Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics .
Synthesis Applications
This compound is utilized as a versatile building block in organic synthesis:
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 2-chloro-5-iodopyridine, and what factors influence yield optimization?
- Methodological Answer : A common method involves nucleophilic substitution or halogen-exchange reactions. For instance, this compound can be synthesized via stannylation of this compound using tributylstannyl chloride under palladium catalysis, yielding intermediates for further functionalization . Another route employs copper-mediated coupling reactions, as demonstrated in a reaction with 4-bromothiophenol, copper iodide, and potassium carbonate in iPrOH at 80°C for 16 hours, achieving moderate yields . Key factors affecting yield include:
- Catalyst choice : Palladium-based catalysts (e.g., Pd-BINAP) enhance regioselectivity in cross-coupling reactions .
- Temperature and time : Higher temperatures (e.g., 80°C vs. 50°C) may reduce side reactions but require longer durations .
- Substrate purity : Impurities in starting materials (e.g., 2-chloropyridine derivatives) can significantly lower yields .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Use impervious gloves, safety goggles, and respiratory protection to avoid inhalation of dust or vapors .
- Spill management : Contain spills with inert materials (e.g., sand) and avoid water contact to prevent dispersion. Collect residues mechanically and dispose as hazardous waste .
- Storage : Store in a dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers) at ambient temperature .
Advanced Research Questions
Q. How can researchers achieve regioselective functionalization of this compound in palladium-catalyzed reactions?
- Methodological Answer : Regioselectivity depends on the catalytic system and substrate electronic effects. For example:
- Amination reactions : Using Pd-BINAP catalysts with Cs₂CO₃ as a base selectively substitutes the iodine atom over chlorine in this compound, achieving >90% yields. The electron-withdrawing chlorine group directs reactivity toward the iodine position .
- Difluoromethylthiolation : [(SIPr)Ag(SCF₂H)]₂ selectively replaces iodine at 50°C within 12 hours, leaving the chlorine intact (87% yield) .
- Heteroarylation : Scandium(III) catalysts enable cyclization with cyclopentadiene, targeting the iodine site for C–H activation .
Q. What analytical strategies resolve contradictions in reaction outcomes for iodine/chlorine substitution?
- Methodological Answer : Conflicting data (e.g., variable yields under similar conditions) can arise from:
- Catalyst loading : Lower Pd concentrations (1 mol%) may slow iodine substitution, favoring chlorine activation in electron-deficient systems .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for iodine displacement, while non-polar solvents may shift selectivity .
- Kinetic vs. thermodynamic control : Monitor reaction progress via LC-MS to identify intermediate species. For example, iodine substitution may dominate initially, but prolonged heating could activate chlorine .
Q. How can computational modeling guide the design of this compound derivatives for receptor-binding studies?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to predict reactive sites. The iodine atom in this compound shows higher electrophilicity, making it a target for nucleophilic attack .
- Molecular docking : Simulate interactions with target receptors (e.g., GPCRs) to optimize substituent placement. For instance, introducing hydrazine at the 5-position enhances hydrogen bonding with receptor residues .
Q. Contradiction Analysis
- Temperature vs. Yield : reports 87% yield at 50°C for difluoromethylthiolation, while achieves moderate yields at 80°C for coupling reactions. This discrepancy highlights the role of catalyst-substrate compatibility: silver-based systems ( ) operate efficiently at lower temperatures, whereas copper-mediated reactions ( ) require higher thermal energy for activation .
Q. Key Recommendations for Experimental Design
- Substrate Screening : Prioritize electron-deficient heteroaromatics for iodine-selective reactions .
- Catalyst Optimization : Test Pd, Cu, and Ag systems to balance reactivity and selectivity .
- In Situ Monitoring : Use techniques like TLC or NMR to track reaction progress and adjust parameters dynamically .
Properties
IUPAC Name |
2-chloro-5-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClIN/c6-5-2-1-4(7)3-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLGCWXSNYKKDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402837 | |
Record name | 2-Chloro-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69045-79-0 | |
Record name | 2-Chloro-5-iodopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69045-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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